molecular formula C21H17ClN2O4 B3933560 8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate

8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate

Cat. No.: B3933560
M. Wt: 396.8 g/mol
InChI Key: MKGOKUSHYWYZSW-UHFFFAOYSA-M
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Description

8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction is carried out under reflux conditions using methanol sodium (MeONa) in butanol (BuOH) as the solvent . The reaction conditions can be adjusted depending on the desired substituents on the pyrido[1,2-a]pyrimidine core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield ketones or aldehydes, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate
  • 3-Ethyl-2,4-dimethyl-pyrido[1,2-a]pyrimidinium perchlorate
  • 2,4-Dihydroxy-5,7-diphenylpyrano[2,3-d]pyrimidin-8-ium perchlorate

Uniqueness

8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N2.ClHO4/c1-16-12-13-23-20(18-10-6-3-7-11-18)15-19(22-21(23)14-16)17-8-4-2-5-9-17;2-1(3,4)5/h2-15H,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGOKUSHYWYZSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=[N+]2C=C1)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate

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